molecular formula C20H21Cl2NO3 B5139559 isopropyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

isopropyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B5139559
M. Wt: 394.3 g/mol
InChI Key: SVNQDNDWZNYOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194428B1

Procedure details

3.50 g (20 mmol) of 2,3-dichlorobenzaldehyde, 2.24 g (20 mmol) of dihydroresorcinol and 2.86 g (20 mmol) of isopropyl 3-aminocrotonate are dissolved in 100 ml of isopropanol and stirred under reflux for 5 h. The product precipitates. The mixture is treated with 50 ml of water and cooled to RT. The product is filtered off with suction and washed successively with isopropanol, ethanol and ether. 5.8 g (74% of theory) of the title compound are obtained.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
dihydroresorcinol
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH:11]1([CH:18]=[CH:17][CH:16]=[C:14]([OH:15])[CH2:13]1)O.[NH2:19]/[C:20](/[CH3:28])=[CH:21]\[C:22]([O:24][CH:25]([CH3:27])[CH3:26])=[O:23]>C(O)(C)C>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[C:13]2[C:14](=[O:15])[CH2:16][CH2:17][CH2:18][C:11]=2[NH:19][C:20]([CH3:28])=[C:21]1[C:22]([O:24][CH:25]([CH3:27])[CH3:26])=[O:23]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Name
dihydroresorcinol
Quantity
2.24 g
Type
reactant
Smiles
C1(O)CC(O)=CC=C1
Name
Quantity
2.86 g
Type
reactant
Smiles
N\C(=C/C(=O)OC(C)C)\C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The product precipitates
ADDITION
Type
ADDITION
Details
The mixture is treated with 50 ml of water
FILTRATION
Type
FILTRATION
Details
The product is filtered off with suction
WASH
Type
WASH
Details
washed successively with isopropanol, ethanol and ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C1C(=C(NC=2CCCC(C12)=O)C)C(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.